2-(2,4-dimethylphenyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
2-(2,4-Dimethylphenyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 4-fluorophenyl group and at position 2 with an acetamide moiety. The acetamide nitrogen is linked to a 2,4-dimethylphenyl group via a methylene bridge. This structure combines aromatic and heterocyclic components, which are common in pharmacologically active molecules.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-11-3-4-14(12(2)9-11)10-16(23)20-18-22-21-17(24-18)13-5-7-15(19)8-6-13/h3-9H,10H2,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYNKGXBGIFTJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676634 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 2,4-dimethylphenyl acetic acid: This can be achieved through the Friedel-Crafts acylation of 2,4-dimethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of 5-(4-fluorophenyl)-1,3,4-oxadiazole: This intermediate can be prepared by reacting 4-fluorobenzoic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with phosphorus oxychloride.
Coupling Reaction: The final step involves the coupling of 2,4-dimethylphenyl acetic acid with 5-(4-fluorophenyl)-1,3,4-oxadiazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylphenyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety often exhibit significant antimicrobial properties. The presence of the 4-fluorophenyl group in this compound may enhance its interaction with microbial targets, thereby improving its efficacy as an antimicrobial agent. Studies have shown that derivatives of oxadiazoles can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
1.2 Analgesic Properties
The compound has been evaluated for analgesic effects, showing promise as a potential pain management drug. In preclinical studies, it has demonstrated analgesic activity comparable to known analgesics but with reduced toxicity . This suggests that it could serve as a safer alternative in pain relief therapies.
1.3 Anti-inflammatory Effects
Given the structural similarities to other anti-inflammatory agents, this compound may also exhibit anti-inflammatory properties. The mechanism of action could involve inhibition of pro-inflammatory cytokines or modulation of signaling pathways related to inflammation . Further research is needed to elucidate these effects.
Chemical and Biological Properties
3.1 Study on Antimicrobial Activity
A study published in the Journal of Heterocyclic Chemistry evaluated various oxadiazole derivatives for their antimicrobial efficacy. The results indicated that compounds similar to 2-(2,4-dimethylphenyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
3.2 Analgesic Activity Assessment
In a comparative study involving several analgesics, this compound was found to have an analgesic effect exceeding that of sodium metamizole while being less toxic. This finding opens avenues for its development as a safer analgesic alternative in clinical settings .
3.3 Anti-inflammatory Mechanism Exploration
Recent investigations into the anti-inflammatory mechanisms of oxadiazole derivatives have suggested that they may inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of prostaglandins involved in inflammation . The specific role of this compound in modulating these pathways remains an active area of research.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound shares structural similarities with other 1,3,4-oxadiazole derivatives, particularly in the acetamide and aryl-substituted oxadiazole motifs. Key comparisons include:
*Calculated based on structural analysis.
Key Observations :
- Molecular Weight : The target compound (326.35 g/mol) is lighter than sulfur-containing analogs (e.g., 7e, 389.48 g/mol) due to the absence of sulfur atoms .
- Melting Points: Compounds with thioether or sulfonyl groups (e.g., 4l, 217–219°C) exhibit higher melting points than non-sulfur analogs (e.g., 7e, 134–178°C), likely due to enhanced intermolecular interactions .
- Substituent Effects: The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs, as seen in other fluorinated pharmaceuticals .
Spectroscopic Data
While spectral data for the target compound is unavailable, comparisons with analogs highlight trends:
- NMR Shifts : In compound 4l (C₁₈H₁₄FN₅O₃S), the 4-fluorophenyl group causes aromatic proton signals at δ 7.34–7.39 ppm, while the acetamide NH resonates at δ 9.21 ppm . Similar shifts are expected in the target compound.
- IR Spectroscopy : Acetamide C=O stretches typically appear near 1650–1700 cm⁻¹, as observed in compound 7e (C=O at 1680 cm⁻¹) .
Biological Activity
The compound 2-(2,4-dimethylphenyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is a member of the oxadiazole class, known for its diverse biological activities. This article delves into its pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C17H18F N3O
- Molecular Weight: 295.35 g/mol
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. The following sections summarize key findings.
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of this compound. For instance:
- Study Findings: In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines.
- IC50 Values: The compound showed IC50 values ranging from 6.26 µM to 20.46 µM across different cell lines (e.g., A549 and HCC827) .
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 | 6.26 | 2D Assay |
| HCC827 | 20.46 | 3D Assay |
| NCI-H358 | 16.00 | 3D Assay |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Mechanism of Action: The oxadiazole ring contributes to the antimicrobial activity by interacting with bacterial cell membranes.
- Activity Spectrum: It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in several models:
- In Vivo Studies: Animal models have shown that treatment with this compound significantly reduces inflammation markers.
- Cytokine Levels: Notable reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6 were observed .
Case Studies
-
Antitumor Efficacy in Lung Cancer:
A study conducted on lung cancer cell lines indicated that the compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways . -
Antibacterial Properties:
In a comparative study against standard antibiotics, the compound exhibited superior antibacterial activity against resistant strains of bacteria, indicating its potential as a novel antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
